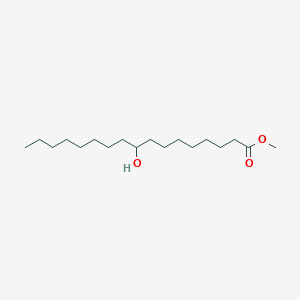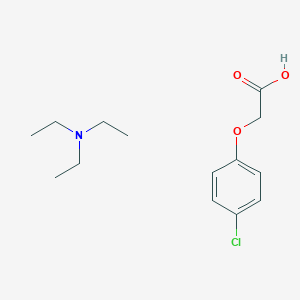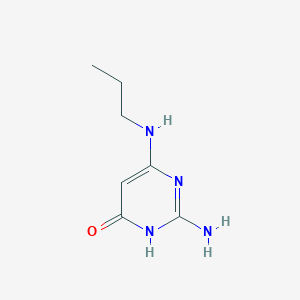
4-Hydroxy-3-oxooxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-oxooxane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a hydroxyl group (-OH) and a keto group (=O) on an oxane ring, which is a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-oxooxane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives . This method is considered biomimetic as it mimics natural processes involving polyketide synthases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale organic synthesis techniques. These methods often include the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are less commonly disclosed due to proprietary processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-oxooxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-oxooxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, agrochemicals, and dyestuffs
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-oxooxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic processes. The hydroxyl and keto groups play a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
4-Hydroxy-3-oxooxane-2-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrones: These compounds share a similar structural motif and are used in various applications, including as biorenewable molecules.
3-Hydroxy-4-pyranones: These compounds are analogs of kojic acid and have diverse therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the presence of both hydroxyl and keto groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
89533-89-1 |
|---|---|
Fórmula molecular |
C6H8O5 |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
4-hydroxy-3-oxooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3-1-2-11-5(4(3)8)6(9)10/h3,5,7H,1-2H2,(H,9,10) |
Clave InChI |
CIGNPJQXCYLANR-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C(=O)C1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)

![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
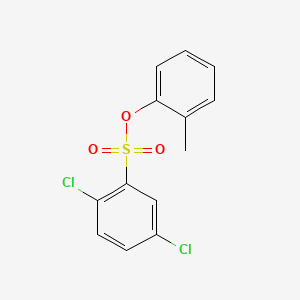

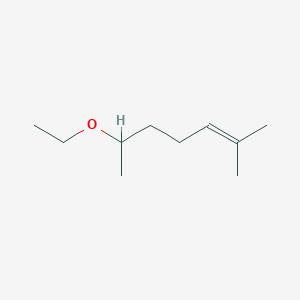
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
